molecular formula C16H24N6O2S2 B2682340 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 2034471-73-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2682340
CAS No.: 2034471-73-1
M. Wt: 396.53
InChI Key: KJWPLCHJELNIEO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S2 and its molecular weight is 396.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research has demonstrated the synthesis and characterization of derivatives related to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, showing significant antibacterial, antifungal, and anthelmintic activities. Molecular docking studies suggest that active compounds exhibit similar binding poses as standards, indicating a good correlation of the binding energy with observed in vitro data for active compounds. Additionally, these compounds have been utilized in latent fingerprint analysis, indicating their potential in forensic applications (Khan et al., 2019).

Antioxidant Properties

Another research avenue explores analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds have shown potential in protecting cells against decreased viability and glutathione levels induced by oxidative stress. Such properties suggest their applicability in preventing diseases associated with oxidative stress, including cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Enzyme Inhibition for Disease Management

Compounds incorporating 1,3,5-triazine moieties have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with several diseases, such as Alzheimer's, Parkinson's, and pigmentation disorders. The benzenesulfonamides showed moderate to high inhibitory potency against these enzymes, highlighting their therapeutic potential (Lolak et al., 2020).

Phosphoinositide-3-kinase Inhibition

Research on replacing the piperazine sulfonamide portion of PI3Kα inhibitors has led to the identification of compounds with good in vitro efficacy and pharmacokinetic parameters. Such studies are crucial in the development of therapeutic agents targeting cancer and other diseases mediated by the PI3K/Akt signaling pathway (Lanman et al., 2014).

Herbicide Selectivity and Metabolism

In the context of agriculture, the selectivity of certain sulfonylurea herbicides for sugar beets has been studied, with insights into the metabolic pathways contributing to the herbicide's selective action. Understanding these mechanisms can inform the development of more selective and environmentally friendly herbicidal compounds (Wittenbach et al., 1994).

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S2/c1-12-7-8-14(25-12)26(23,24)17-11-13-18-15(21(2)3)20-16(19-13)22-9-5-4-6-10-22/h7-8,17H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPLCHJELNIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.